Dimethyl-1,3-thiazole-5-sulfonyl fluoride
Description
Dimethyl-1,3-thiazole-5-sulfonyl fluoride (B91410) is a specific organic compound that, while not extensively documented in dedicated scholarly articles, embodies a significant conceptual framework in modern medicinal chemistry and chemical biology. Its structure, featuring a dimethyl-substituted thiazole (B1198619) ring appended with a sulfonyl fluoride group, positions it as a molecule of considerable interest for the development of targeted covalent inhibitors and sophisticated biological probes. The academic intrigue surrounding this compound stems from the well-established properties of its two primary components: the thiazole heterocycle and the sulfonyl fluoride reactive group.
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. globalresearchonline.net This structural motif is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs and biologically active compounds. nih.gov Its prevalence is due to its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability. The dimethyl substitution on the thiazole ring can further influence its steric and electronic properties, potentially enhancing binding affinity and selectivity for specific biological targets.
The sulfonyl fluoride (-SO₂F) moiety, on the other hand, is a highly privileged electrophilic "warhead" in chemical biology. semanticscholar.org It exhibits a unique balance of stability in aqueous environments and a context-specific reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. sigmaaldrich.com This reactivity allows for the formation of stable, covalent bonds with target proteins, a mechanism that can lead to potent and durable biological effects. The process, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has become a powerful tool for creating covalent probes and inhibitors. nih.govresearchgate.net
The integration of these two components in Dimethyl-1,3-thiazole-5-sulfonyl fluoride creates a molecule with a dual-function architecture: the thiazole core can act as a scaffold for targeted binding to a protein of interest, while the sulfonyl fluoride group provides the capacity for covalent modification of that target. The specific substitution pattern, with the sulfonyl fluoride at the 5-position of the 2,4-dimethyl-1,3-thiazole ring, dictates the spatial orientation of the reactive group relative to the recognition element, a critical factor in designing targeted covalent agents. While the synthesis of the corresponding 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is established, the conversion to the fluoride is a logical synthetic step. fishersci.co.ukscbt.com
Table 1: Key Functional Moieties and Their Significance
| Functional Moiety | Role in this compound | General Significance in Chemical Biology |
| Thiazole Ring | Serves as the core heterocyclic scaffold for molecular recognition and binding to biological targets. | A common pharmacophore in numerous approved drugs, valued for its metabolic stability and diverse interaction capabilities. globalresearchonline.net |
| Sulfonyl Fluoride (-SO₂F) | Acts as a covalent "warhead" capable of reacting with nucleophilic amino acid residues in a target-specific manner. | A "privileged" electrophile for developing covalent inhibitors and probes due to its stability and context-dependent reactivity. semanticscholar.orgsigmaaldrich.com |
| Dimethyl Substitution | Modulates the steric and electronic properties of the thiazole ring, potentially influencing binding affinity and selectivity. | A common strategy in medicinal chemistry to optimize ligand-protein interactions. |
The unique structural attributes of this compound open up several promising avenues for academic research, particularly in the development of novel chemical probes and therapeutic agents.
Development of Targeted Covalent Inhibitors: A primary research opportunity lies in the design and synthesis of targeted covalent inhibitors for various enzyme families, such as kinases, proteases, and metabolic enzymes. By modifying the substituents on the thiazole ring or by incorporating this entire motif into larger molecules, researchers could develop highly selective inhibitors that covalently bind to a specific amino acid residue within the active site of a target protein. The inherent reactivity of the sulfonyl fluoride group allows for the targeting of a broader range of amino acids beyond cysteine, which is the most common target for covalent drugs. nih.gov
Activity-Based Protein Profiling (ABPP): this compound and its derivatives could be developed as activity-based probes to identify and characterize new functional proteins. In an ABPP experiment, a probe with a reporter tag (e.g., a fluorophore or a biotin) would be used to covalently label active enzymes in a complex biological sample. The thiazole scaffold could be tailored to direct the probe to a specific class of enzymes.
Fragment-Based Drug Discovery: The core structure of this compound makes it an ideal candidate for fragment-based drug discovery campaigns. As a reactive fragment, it could be used to screen for proteins that have a suitable nucleophile in a binding pocket that recognizes the thiazole motif. Hits from such a screen could then be elaborated into more potent and selective covalent inhibitors.
Exploration of SuFEx Click Chemistry: The synthesis and reactivity of this compound would also contribute to the broader understanding and application of SuFEx chemistry. Research into the factors that govern the reactivity of the sulfonyl fluoride group on a heteroaromatic ring system like thiazole would provide valuable insights for the design of future covalent probes and materials. A pre-print study on the synthesis of related sulfonyl fluoride functionalized 2-aminothiazoles highlights the growing interest in this area and the potential for diversification through SuFEx click chemistry.
Table 2: Potential Research Applications
| Research Area | Application of this compound | Potential Impact |
| Targeted Covalent Inhibition | As a scaffold for designing inhibitors that form covalent bonds with target proteins. | Development of more potent and selective drugs with prolonged duration of action. |
| Activity-Based Protein Profiling (ABPP) | As a reactive probe to identify and study the activity of enzymes in their native environment. | Discovery of new drug targets and a better understanding of disease pathways. |
| Fragment-Based Drug Discovery | As an electrophilic fragment for screening against protein libraries to identify novel ligand-protein interactions. | An efficient method for identifying starting points for drug development. |
| SuFEx Click Chemistry | As a model compound to study the reactivity and synthetic utility of heteroaromatic sulfonyl fluorides. | Expansion of the chemical toolbox for creating novel molecules and materials. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6FNO2S2 |
|---|---|
Molecular Weight |
195.2 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C5H6FNO2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3 |
InChI Key |
DCCUPDUVLWBVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1,3-Thiazole Ring System
The formation of the thiazole (B1198619) heterocycle is a well-established field in organic chemistry, with several named reactions and modern adaptations providing access to a wide array of substituted derivatives.
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for constructing the 1,3-thiazole ring. ijarsct.co.in The classical approach involves the condensation reaction between an α-haloketone and a thioamide-containing compound, such as thioamides, thioureas, or thiosemicarbazides. ijarsct.co.innih.gov This method is highly effective for producing a variety of thiazole derivatives. ijarsct.co.in
For the synthesis of a dimethyl-thiazole precursor, specific starting materials would be required. For instance, the synthesis of a 2,4-dimethylthiazole (B1360104) core could be achieved by reacting thioacetamide (B46855) with a haloketone like chloroacetone. To obtain a 4,5-dimethylthiazole (B1345194) scaffold, the reaction would involve 3-bromo-2-butanone (B1330396) and a suitable thioamide.
Over the years, numerous modifications to the Hantzsch protocol have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. nih.govbepls.com These include the use of microwave irradiation, ultrasonic-assisted synthesis, and various catalysts. nih.govnih.gov For example, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.gov Green chemistry approaches have utilized sustainable reaction media like PEG-400 and water. tandfonline.com
The regioselectivity of the Hantzsch synthesis can be a critical consideration, particularly with unsymmetrical reagents. Studies have shown that reaction conditions, such as the pH, can influence the final isomeric product distribution. rsc.org For example, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles in neutral solvents, but under acidic conditions, mixtures including 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org
Table 1: Examples of Modified Hantzsch Thiazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | nih.gov |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol, Microwave, 90 °C, 30 min | N-phenyl-4-(...)-thiazol-2-amines | up to 95% | nih.gov |
This table is interactive and can be sorted by column.
Beyond the Hantzsch synthesis, other cyclization strategies provide valuable routes to substituted thiazoles, sometimes offering access to substitution patterns that are difficult to achieve otherwise.
One classical alternative is the Cook-Heilbron synthesis, which involves the reaction of an α-acylamino ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. ijarsct.co.inanalis.com.my Another established route is the Gabriel synthesis of thiazoles. However, these classical methods can suffer from drawbacks such as long reaction times and unsatisfactory yields. ijarsct.co.inanalis.com.my
More contemporary methods often employ metal catalysis. Copper-catalyzed protocols, for instance, have been developed for the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to furnish thiazoles under mild conditions. organic-chemistry.org Another copper-catalyzed approach achieves the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur using molecular oxygen as a green oxidant. organic-chemistry.org
Recently, a metal-free, one-pot synthesis for 2,5-disubstituted thiazoles has been reported starting from N-substituted α-amino acids. acs.orgresearchgate.netchemrxiv.org This method utilizes thionyl chloride for carboxylic acid activation, followed by an intramolecular cyclization and in situ deoxygenation to afford the target thiazoles in excellent yields. acs.orgresearchgate.net This strategy is notable for its operational simplicity and tolerance of various functional groups. acs.org
Table 2: Overview of Alternative Thiazole Synthesis Methods
| Method Name/Type | Key Reactants | Key Reagents | Product Scope | Reference |
|---|---|---|---|---|
| Cook-Heilbron Synthesis | Acylamino-ketone | Phosphorus pentasulfide | 2,5-disubstituted thiazoles | ijarsct.co.inanalis.com.my |
| Copper-Catalyzed Condensation | Oximes, anhydrides, KSCN | Copper catalyst | Substituted thiazoles | organic-chemistry.org |
| N-substituted α-Amino Acid Cyclization | N-substituted α-amino acid | Thionyl chloride, DBU | 2,5-disubstituted thiazoles | acs.orgresearchgate.net |
This table is interactive and can be sorted by column.
Installation and Functionalization of the Sulfonyl Fluoride (B91410) Moiety
Once the dimethyl-thiazole core is assembled, the next critical stage is the introduction of the sulfonyl fluoride group. This functional group has gained significant attention in medicinal chemistry and chemical biology, leading to the development of several reliable synthetic methods.
Direct fluorosulfonylation offers a concise route to sulfonyl fluorides by directly introducing the -SO₂F group onto a substrate. thieme-connect.de One of the most common reagents for this transformation is sulfuryl fluoride (SO₂F₂), an electrophilic gas. thieme-connect.de While it is highly effective for the fluorosulfonylation of phenols, its reactivity extends to other nucleophiles. thieme-connect.de
Emerging strategies in this area include radical-mediated reactions. researchgate.net Photoredox catalysis has enabled the radical fluorosulfonylation of alkenes and alkynes, providing access to alkenyl sulfonyl fluorides. thieme-connect.de For instance, the reaction of alkenes with FSO₂Cl under photoinduced conditions can generate the desired products. thieme-connect.de Direct allylic C-H fluorosulfonylation of alkenes has also been achieved using photoredox catalysis, showcasing high regioselectivity and functional group tolerance. chemrxiv.org These methods represent a modern and powerful approach for installing the sulfonyl fluoride moiety. chemrxiv.org
The most conventional and widely practiced method for synthesizing sulfonyl fluorides is through the nucleophilic halide exchange of a pre-formed sulfonyl halide, most commonly a sulfonyl chloride (-SO₂Cl). ccspublishing.org.cn This two-step approach first involves the synthesis of the corresponding dimethyl-thiazole-5-sulfonyl chloride, which is then converted to the fluoride.
The halide exchange is typically accomplished using an inorganic fluoride salt as the fluorine source. ccspublishing.org.cn Common reagents include aqueous potassium fluoride (KF) or potassium bifluoride (KHF₂). ccspublishing.org.cnrsc.org The efficiency of this exchange can be enhanced by using a phase-transfer catalyst, such as 18-crown-6 (B118740) ether, in an aprotic solvent like acetonitrile (B52724). ccspublishing.org.cnmdpi.com This "naked fluoride" method facilitates the reaction at room temperature with excellent outcomes. ccspublishing.org.cnmdpi.com Simple and mild procedures using a biphasic mixture of water/acetone with KF have also proven effective for a wide scope of sulfonyl chlorides, yielding products in high yields. acs.org
Table 3: Conditions for Fluoride Exchange from Sulfonyl Chlorides
| Fluoride Source | Catalyst/Solvent System | Temperature | Advantage | Reference |
|---|---|---|---|---|
| Potassium Fluoride (KF) | Aqueous solution | Boiling | Pioneering method | ccspublishing.org.cn |
| Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | Room Temperature | High efficiency, mild conditions | ccspublishing.org.cnmdpi.com |
| Potassium Bifluoride (KHF₂) | Acetonitrile | 60 °C | Used in one-pot systems from sulfonic acids | mdpi.com |
This table is interactive and can be sorted by column.
Alternative precursors can also be employed for the synthesis of sulfonyl fluorides, providing flexibility in the synthetic design. Sulfonamides (-SO₂NH₂) are particularly useful starting materials. A recently developed method involves the activation of sulfonamides with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) salt and magnesium chloride (MgCl₂). mdpi.comresearchgate.net This generates a sulfonyl chloride intermediate in situ, which is then immediately converted to the sulfonyl fluoride by the addition of potassium fluoride (KF). mdpi.comresearchgate.netresearchgate.net This protocol is valued for its mild conditions and high chemoselectivity, allowing for late-stage functionalization of complex molecules. researchgate.netresearchgate.net
Sulfonic acids and their corresponding sulfonate salts are also viable and readily available precursors. rsc.orgnih.gov A one-pot, two-step procedure has been developed where the sulfonic acid is first converted to the sulfonyl chloride using a chlorinating agent like cyanuric chloride. rsc.orgmdpi.com Subsequent addition of a fluoride source, such as KHF₂, completes the transformation to the sulfonyl fluoride. rsc.orgmdpi.com This avoids the use of more hazardous reagents like chlorosulfuric acid. rsc.org
Electrochemical and Catalytic Methods for SO2F Integration
The introduction of the sulfonyl fluoride (SO2F) group onto a thiazole ring, such as in Dimethyl-1,3-thiazole-5-sulfonyl fluoride, can be achieved through various modern synthetic strategies, including electrochemical and catalytic methods. These approaches offer mild and efficient alternatives to traditional synthetic routes.
Electrochemical synthesis provides an environmentally benign method for preparing sulfonyl fluorides. nih.govnih.gov This technique typically involves the oxidative coupling of corresponding thiols or disulfides with a fluoride source, such as potassium fluoride (KF). nih.govnih.gov The reaction is performed under mild conditions and avoids the need for harsh oxidants or catalysts. nih.gov This method has a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. nih.govnih.gov Continuous-flow electrochemical processes have also been developed, significantly reducing reaction times from hours to minutes and allowing for scalable synthesis. tue.nltue.nl
Catalytic methods also play a crucial role in the synthesis of sulfonyl fluorides. A notable example is the bismuth-catalyzed conversion of (hetero)aryl boronic acids to the corresponding sulfonyl fluorides. acs.orgacs.org This process involves a catalytic cycle where the organobismuth(III) catalyst undergoes elementary organometallic steps, such as transmetalation and insertion of sulfur dioxide, without changing its oxidation state. acs.orgacs.org This methodology demonstrates excellent yields and a wide tolerance for various functional groups. acs.orgacs.org Additionally, photocatalytic methods have been developed for the synthesis of sulfonyl fluorides, further expanding the toolkit for SO2F integration. nih.gov
| Method | Starting Material | Key Reagents/Catalysts | Advantages |
| Electrochemical Synthesis | Thiols or Disulfides | Potassium Fluoride (KF) | Mild conditions, environmentally benign, broad substrate scope. nih.govnih.gov |
| Bismuth Catalysis | (Hetero)aryl Boronic Acids | Organobismuth(III) catalyst, SO2 source | Excellent yields, wide functional group tolerance. acs.orgacs.org |
| Photocatalysis | Alkenes | Photocatalyst, IMSF salt | High efficiency and stereoselectivity for certain substrates. nih.gov |
Derivatization and Scaffold Functionalization of this compound
The sulfonyl fluoride group of this compound is a versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.netsigmaaldrich.com SuFEx is a powerful tool for the rapid and modular synthesis of functional molecules, allowing for the creation of diverse compound libraries. nih.gov The sulfonyl fluoride moiety is remarkably stable yet exhibits excellent electrophilic reactivity towards nucleophiles under specific activating conditions, making it an ideal connective hub. rhhz.netsigmaaldrich.com
SuFEx reactions involving sulfonyl fluorides typically form stable S-O or S-N linkages upon reaction with nucleophiles like aryl silyl (B83357) ethers, alcohols, or amines. nih.gov These reactions are often catalyzed by Lewis bases such as tertiary amines, amidines, or guanidines. nih.gov The development of "Accelerated SuFEx Click Chemistry" (ASCC) has further improved the efficiency of these couplings, allowing for lower catalyst loadings and significantly reduced reaction times. nih.gov
The application of SuFEx to sulfonyl fluoride-functionalized thiazoles has been demonstrated in the synthesis of novel 2-aminothiazole (B372263) derivatives. monash.educhemrxiv.orgchemrxiv.org These compounds serve as versatile platforms for further diversification through late-stage SuFEx modifications, enabling the generation of extensive libraries of sulfonate and sulfonamide derivatives. monash.educhemrxiv.orgchemrxiv.org However, the electron-rich nature of the 2-aminothiazole ring can sometimes deactivate the electrophilic sulfur, necessitating more forcing reaction conditions for the S-F exchange to proceed efficiently. chemrxiv.org
| Reaction Type | Nucleophile | Catalyst/Conditions | Product Linkage | Key Features |
| Classical SuFEx | Aryl silyl ethers | Lewis bases (e.g., DBU) | Aryl sulfonate (S-O) | Robust, high-yielding. nih.gov |
| Accelerated SuFEx (ASCC) | Aryl/Alkyl alcohols | Lower catalyst loading | Aryl/Alkyl sulfonate (S-O) | Fast reaction times (minutes). nih.gov |
| SuFEx with Amines | Primary/Secondary amines | Base (e.g., Cs2CO3) | Sulfonamide (S-N) | Forms stable amide bond. |
| SuFEx on 2-Aminothiazoles | Phenols | Cs2CO3, heat | Aryl sulfonate (S-O) | May require forcing conditions due to ring electronics. chemrxiv.org |
The thiazole ring of this compound offers several positions for regioselective functionalization, primarily through C-H activation strategies. The different carbon atoms of the thiazole ring (C2, C4, and C5) exhibit distinct reactivities, allowing for controlled modifications.
Palladium-catalyzed C-H arylation is a common method for modifying the thiazole core. The regioselectivity of this reaction can be directed to different positions by carefully selecting the reaction conditions:
C5-Arylation : Electrophilic attack on the thiazole ring preferentially occurs at the C5 position. Palladium-catalyzed direct arylation at this position can be achieved efficiently, often under ligand-free conditions. acs.orgnih.gov
C2-Arylation : The C2 position is the most acidic proton on the thiazole ring. Under basic conditions, this position can be preferentially deprotonated and subsequently arylated using a palladium/copper co-catalytic system, also without the need for a specific ligand. rsc.org
C4-Arylation : The C4 position is generally less reactive towards C-H activation. However, selective arylation at this position can be accomplished using boronic acids as the aryl source in the presence of a palladium catalyst and a suitable oxidant, such as TEMPO. The proposed mechanism involves a Heck-like concerted arylpalladation across the C4=C5 bond. wordpress.com
These regioselective C-H functionalization methods provide a powerful means to synthesize a variety of substituted dimethylthiazole derivatives, enabling the fine-tuning of molecular properties by introducing diverse substituents at specific positions on the heterocyclic scaffold. rsc.org
| Position | Method | Catalyst System | Key Reagents |
| C5 | Direct C-H Arylation | Pd(OAc)2 | Aryl halides |
| C2 | Direct C-H Arylation | Pd(OAc)2 / Cu(TFA)2 | Aryl halides |
| C4 | C-H Arylation | Pd(OAc)2 | Boronic acids, TEMPO |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov While specific examples detailing the use of this compound as a scaffold in MCRs are not extensively documented, its chemical functionalities suggest its potential as a valuable building block in such reactions.
The thiazole nucleus itself is a common target and product of MCRs. For instance, three-component strategies have been developed for the synthesis of thiazoles from enaminoesters, sulfur, and bromodifluoroacetamides/esters. researchgate.net This highlights the amenability of the thiazole core to be constructed through convergent synthetic routes.
Given the reactivity of the this compound scaffold, it could potentially be incorporated into MCRs in several ways:
As a Pre-formed Scaffold : The sulfonyl fluoride group is stable under many reaction conditions, allowing the thiazole ring to participate in MCRs. For example, if the methyl groups were replaced with other functionalities (e.g., an aldehyde or an amine), these could act as reactive sites for MCRs, leading to highly functionalized thiazole derivatives.
Post-MCR Modification : A thiazole derivative could be synthesized via an MCR, followed by the introduction of the sulfonyl fluoride group using the electrochemical or catalytic methods described in section 2.2.4.
Involving the Sulfonyl Fluoride : While less common, the sulfonyl fluoride itself could potentially participate in an MCR, for example, in a reaction where an in-situ generated nucleophile attacks the electrophilic sulfur center as part of a cascade sequence.
The principles of MCRs, focusing on atom economy and step efficiency, make the exploration of this compound in this context a promising avenue for the rapid generation of complex and diverse molecular architectures. nih.govnih.gov
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Reactivity of the Sulfonyl Fluoride (B91410) Group
The sulfur(VI)-fluoride bond is the key to the reactivity of Dimethyl-1,3-thiazole-5-sulfonyl fluoride. The sulfur atom is highly electron-deficient and susceptible to attack by nucleophiles. The reaction proceeds via a nucleophilic substitution mechanism, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, where a nucleophilic side chain from an amino acid residue attacks the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonamide, sulfamate, or sulfonate linkage. researchgate.net Substituted aryl- and heteroaryl-sulfonyl fluorides are recognized as useful electrophiles for targeting specific amino acid residues in proteins. nih.gov
Sulfonyl fluorides are versatile covalent modifiers, capable of reacting with a range of nucleophilic amino acid side chains beyond the commonly targeted cysteine. nih.gov This broad reactivity profile allows them to be used as chemical probes and potential inhibitors for proteins that may lack an accessible cysteine residue. The specific residue targeted can depend on factors such as its intrinsic nucleophilicity, its pKa in the local protein microenvironment, and its proximity to the binding site of the sulfonyl fluoride-containing molecule. nih.gov The reactivity of this compound is expected to follow this pattern, with the potential to modify serine, threonine, lysine (B10760008), tyrosine, and histidine residues. nih.gov
The thiol side chain of cysteine is a potent nucleophile, and it reacts with sulfonyl fluorides. However, while the initial reaction can be rapid, the resulting thio-sulfonate ester adduct is often unstable. chinesechemsoc.org This instability can lead to the reversal of the modification, making sulfonyl fluorides less suitable for achieving durable, long-lasting covalent inhibition of cysteine-dependent proteins compared to other warheads like maleimides. chinesechemsoc.org The primary interaction involves the nucleophilic attack of the cysteine thiolate on the electrophilic sulfur atom of the sulfonyl fluoride.
| Parameter | Description | Reference |
|---|---|---|
| Reaction Type | Nucleophilic Substitution (Michael Addition for some classes) | chinesechemsoc.org |
| Relative Reactivity | High initial rate of reaction | researchgate.net |
| Adduct Formed | Thio-sulfonate ester | chinesechemsoc.org |
| Adduct Stability | Generally considered unstable | researchgate.net |
The primary amine of the lysine side chain is a key target for sulfonyl fluorides. The reaction with the ε-amino group of lysine results in the formation of a highly stable sulfonamide bond. nih.govnih.gov This stability makes sulfonyl fluorides particularly useful for the durable covalent targeting of lysine residues. The reactivity is enhanced for lysine residues with a perturbed, lower pKa, which increases the concentration of the more nucleophilic neutral amine at physiological pH. nih.gov Certain substituted aryl-sulfonyl fluorides have been shown to be effective lysine-targeting electrophiles for designing covalent inhibitors of protein-protein interactions. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Reaction Type | Nucleophilic Substitution | researchgate.net |
| Relative Reactivity | Moderate; dependent on residue pKa | nih.gov |
| Adduct Formed | Sulfonamide | researchgate.net |
| Adduct Stability | High | nih.govnih.gov |
Tyrosine's phenolic hydroxyl group can also act as a nucleophile, attacking sulfonyl fluorides to form stable sulfonate esters. Like lysine, tyrosine has emerged as an important non-cysteine target for covalent inhibitors. nih.gov The reaction is typically with the deprotonated phenolate (B1203915) form of the side chain, making the local protein environment and the residue's pKa critical for reactivity. Studies have confirmed that aryl-sulfonyl fluorides can serve as effective tyrosine-targeting electrophiles. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Reaction Type | Nucleophilic Substitution | nih.gov |
| Relative Reactivity | Moderate; dependent on residue pKa | nih.gov |
| Adduct Formed | Sulfonate ester | nih.gov |
| Adduct Stability | High | nih.gov |
The hydroxyl side chains of serine and threonine are known to react with sulfonyl fluorides, forming stable sulfonate esters. nih.gov This reactivity is famously exploited in the inhibition of serine proteases, where a catalytically active serine residue attacks the sulfonyl fluoride warhead. researchgate.net While serine is the more commonly targeted of the two, context-specific threonine residues can also be modified. The reactivity of these hydroxyl groups is generally lower than that of cysteine thiolates but can be significantly enhanced by the specific protein microenvironment, such as in an enzyme's active site. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Reaction Type | Nucleophilic Substitution | researchgate.netnih.gov |
| Relative Reactivity | Moderate; highly dependent on protein context (e.g., catalytic residues) | researchgate.net |
| Adduct Formed | Sulfonate ester | nih.gov |
| Adduct Stability | High | nih.gov |
The imidazole (B134444) side chain of histidine contains two nitrogen atoms that can act as nucleophiles. Sulfonyl fluorides have been shown to react with histidine residues, although the resulting N-sulfonyl imidazole adducts can be less stable than those formed with lysine or tyrosine. The specific nitrogen atom that reacts and the stability of the resulting bond can be influenced by the pH and the local protein environment.
| Parameter | Description | Reference |
|---|---|---|
| Reaction Type | Nucleophilic Substitution | nih.gov |
| Relative Reactivity | Moderate; pH-dependent | nih.gov |
| Adduct Formed | N-sulfonyl imidazole | nih.gov |
| Adduct Stability | Variable; may be less stable than Lys/Tyr adducts | nih.gov |
General Principles of Sulfur(VI) Fluoride Exchange (SuFEx)
SuFEx chemistry revolves around the exchange of the fluoride on a sulfur(VI) center with a nucleophile. researchgate.net This process provides a powerful tool for connecting molecular building blocks with high efficiency and modularity. nih.gov The sulfonyl fluoride functional group is notably resistant to hydrolysis, reduction, and thermolysis compared to its sulfonyl chloride counterpart, which often suffers from reductive collapse. sigmaaldrich.comnih.govnih.gov This inherent stability allows the -SO₂F group to be carried through various synthetic steps, making it ideal for late-stage functionalization. researchgate.net
The unique reactivity profile of sulfonyl fluorides stems from the strong S-F bond (bond energy of about 80-90 kcal/mol) and the high oxidation state of the sulfur atom, which makes it a potent electrophile upon activation. nih.gov The exchange reaction is thermodynamically driven, particularly in silicon-mediated processes, by the formation of the very strong Si-F bond. nih.gov
The activation of the otherwise stable S-F bond is crucial for the SuFEx reaction to proceed. This is typically achieved under specific reaction conditions and often requires catalysis. SuFEx transformations are generally tolerant of water and oxygen, aligning with the principles of click chemistry. sigmaaldrich.comnih.gov
Reaction Conditions:
Solvents: Reactions are often conducted in common organic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). nih.govresearchgate.net However, a significant advantage of SuFEx is its compatibility with aqueous environments, with some reactions showing accelerated rates "on-water" at the interface of aqueous-organic mixtures. nih.gov
Temperature: Many SuFEx reactions proceed efficiently at room temperature, although heating may be required for less reactive substrates. researchgate.net
Additives: Silicon-containing additives, such as hexamethyldisilazane (B44280) (HMDS), are frequently used, especially in reactions with alcohol nucleophiles. nih.gov These additives facilitate the reaction by forming a highly stable Si-F bond, which acts as a thermodynamic sink. nih.gov
Catalysis: A variety of catalysts can be employed to accelerate SuFEx reactions, with the choice depending on the specific substrates and desired transformation.
Base Catalysis: Organic bases are widely used to activate either the nucleophile or the S-F bond.
Tertiary Amines: Simple bases like triethylamine (B128534) (Et₃N) can catalyze the reaction, particularly in proton-mediated pathways. nih.gov
Superbases: Stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) are highly effective, often in catalytic amounts. nih.govnih.gov DBU is noted for its ability to activate the S-F bond in silicon-mediated reactions. nih.gov The combination of BTMG and HMDS has been shown to be a synergistic catalytic system that can accelerate reactions significantly, often completing within minutes with low catalyst loadings (as low as 1.0 mol%). nih.gov
Bifluoride Salts: Salts containing the bifluoride ion ([FHF]⁻), such as potassium bifluoride (KHF₂), are excellent catalysts, particularly for polymer synthesis. nih.govnih.gov They can be effective at very low loadings (e.g., 0.1 mol%). nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have been reported as effective organocatalysts for the reaction of sulfonyl fluorides with both alcohols and amines. researchgate.net
The table below summarizes common catalytic systems for SuFEx reactions.
| Catalyst Type | Examples | Typical Nucleophiles | Key Features |
| Organic Bases | Triethylamine (Et₃N), DBU, BTMG | Alcohols, Phenols, Amines | Activates nucleophile and/or S-F bond; Superbases offer high efficiency. nih.govnih.gov |
| Bifluoride Salts | KHF₂, [TAS]⁺[FHF]⁻ | Phenols (for polymerization) | Highly active at very low catalyst loadings. nih.gov |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Alcohols, Amines | Metal-free catalysis. researchgate.net |
A hallmark of SuFEx chemistry is its high degree of chemoselectivity. Sulfonyl fluorides react preferentially with specific nucleophiles while remaining inert to many other functional groups, a critical feature for complex molecule synthesis and chemical biology applications. sigmaaldrich.com
Chemoselectivity:
The -SO₂F group is remarkably stable towards hydrolysis, allowing SuFEx reactions to be performed in aqueous buffers, a significant advantage over highly water-sensitive sulfonyl chlorides. nih.govnih.gov
In biological systems, sulfonyl fluorides exhibit context-specific reactivity, covalently modifying nucleophilic amino acid residues such as tyrosine, lysine, serine, and histidine, while showing less reactivity towards others. acs.org This selectivity allows for the development of targeted covalent inhibitors and activity-based probes.
The reaction is chemoselective for O- and N-nucleophiles. For example, phenols can be selectively sulfonylated in the presence of other nucleophilic groups. researchgate.net
Biocompatibility: The stability and selective reactivity of the sulfonyl fluoride group in water make it highly suitable for biological applications.
SuFEx reactions have been successfully performed under biocompatible conditions, such as in aqueous buffers at or near physiological pH (e.g., pH 7.4). nih.gov
The ability to ligate molecules to complex biomolecules has been demonstrated through the successful conjugation of SuFEx partners to proteins (like bovine serum albumin, BSA) and single-stranded DNA in aqueous media. acs.org This highlights the orthogonality of the reaction, meaning it does not interfere with the native biological machinery.
Reaction Kinetics and Thermodynamics
The rate and favorability of the SuFEx reaction involving this compound are influenced by several interconnected factors. These include the reaction environment and the intrinsic electronic and steric properties of the reacting partners.
The reactivity of sulfonyl fluorides can be finely tuned by modulating electronic and steric parameters, as well as the pH of the reaction medium.
Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl fluoride group is highly sensitive to the electronic nature of the substituents on the aromatic or heterocyclic ring.
Electron-withdrawing groups (EWGs) attached to the ring increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. acs.orgacs.org
Electron-donating groups (EDGs) have the opposite effect, decreasing the electrophilicity of the sulfur center and slowing the reaction. acs.org For instance, para-substituted amide and sulfonamide groups on an aryl sulfonyl fluoride lead to faster hydrolysis than their meta counterparts due to stronger electron withdrawal. acs.org The thiazole (B1198619) ring in this compound is expected to act as an electron-withdrawing moiety, enhancing the reactivity of the sulfonyl fluoride group.
Steric Hindrance: As with many reaction types, steric bulk around the reaction center can impede the approach of the nucleophile, slowing the reaction rate. A study of ortho-substituted benzenesulfonyl fluorides showed that these sterically hindered compounds had poorer reactivity in a biological assay compared to less hindered analogues. researchgate.net
pH: The pH of the medium can have a profound impact on reactivity. The stability of the sulfonyl fluoride itself can be pH-dependent; for example, some amine-substituted ethenesulfonyl fluorides are unstable under acidic conditions, while others decompose in highly basic media (pH 10). nih.gov Furthermore, the pH affects the protonation state of the nucleophile. Amine nucleophiles, for instance, are significantly more nucleophilic in their deprotonated, neutral state than in their protonated, cationic form. Therefore, basic conditions that deprotonate the nucleophile can accelerate the reaction. researchgate.net
The interplay of these factors is summarized in the table below.
| Factor | Effect on Reactivity | Rationale |
| Electronic Effects | Electron-withdrawing groups increase reactivity. | Enhances the electrophilicity of the sulfur(VI) center. acs.org |
| Electron-donating groups decrease reactivity. | Reduces the electrophilicity of the sulfur(VI) center. acs.org | |
| Steric Hindrance | Increased steric bulk decreases reactivity. | Hinders the approach of the nucleophile to the sulfur center. researchgate.net |
| pH | Basic pH can increase reactivity with amine/alcohol nucleophiles. | Deprotonates the nucleophile, increasing its nucleophilicity. researchgate.net |
| Extreme pH can lead to decomposition. | Some sulfonyl fluoride derivatives show instability at very low or high pH. nih.gov |
Sulfonyl fluorides are a class of electrophiles, and their reactivity is often compared to other "warheads" used in synthesis and covalent inhibition.
vs. Sulfonyl Chlorides: Sulfonyl fluorides are significantly more stable and chemoselective than sulfonyl chlorides. nih.gov The S-Cl bond is weaker and more susceptible to reduction, which can lead to undesired side reactions. nih.gov In contrast, the robust S-F bond ensures that the reaction proceeds almost exclusively via nucleophilic substitution at the sulfur center. sigmaaldrich.comnih.gov
vs. Michael Acceptors: The comparison with Michael acceptors is particularly relevant for compounds like ethenesulfonyl fluoride (ESF), which contains both a sulfonyl fluoride and a Michael acceptor system. ESF has been described as one of the most perfect and strongest Michael acceptors known. nih.govresearchgate.netccspublishing.org.cn It readily undergoes conjugate addition with a wide range of nucleophiles. ccspublishing.org.cn More broadly, sulfonyl fluorides like this compound function as Sᴺ2-type electrophiles rather than undergoing conjugate addition. The reactivity of styryl sulfonyl fluoride (SSF), another Michael acceptor, has been shown to be comparable to that of maleimides, a widely used electrophile for bioconjugation, but SSF offers superior stability and selectivity. chinesechemsoc.org While unsaturated sulfonyl fluorides are generally less electrophilic in the Michael sense than nitroalkenes, their reactivity is still substantial. researchgate.net
Proposed Reaction Mechanisms and Elucidation
While SuFEx is a seemingly straightforward exchange reaction, the precise mechanism is complex and can vary with the substrates, catalysts, and conditions employed. nih.gov However, computational and experimental studies have provided significant insight.
The prevailing proposed mechanism for the reaction of a sulfonyl fluoride with a nucleophile (such as an amine or an alcohol/phenate) is an Sᴺ2-type (bimolecular nucleophilic substitution) reaction . researchgate.net
Key Mechanistic Steps:
Activation: In catalyzed reactions, the first step often involves activation. A base can deprotonate the nucleophile (e.g., R-NH₂ to R-NH⁻ or Ar-OH to Ar-O⁻), dramatically increasing its nucleophilicity. advanceseng.com Alternatively, a catalyst can interact with the sulfonyl fluoride itself, weakening the S-F bond. nih.gov
Nucleophilic Attack: The activated nucleophile attacks the electrophilic sulfur(VI) center. This attack occurs opposite to the departing fluoride leaving group, proceeding through a trigonal bipyramidal transition state. researchgate.net
Fluoride Displacement: The S-F bond breaks, and the fluoride ion is displaced, forming the new S-N or S-O bond. The reaction is often a non-synchronous, one-step process where the S-F bond weakening slightly precedes the full formation of the new bond. advanceseng.com
Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) suggest a high energy barrier for the uncatalyzed reaction. advanceseng.com This barrier is significantly lowered by the presence of a base (e.g., a tertiary amine), which coordinates to the nucleophilic amine and increases its reactivity. advanceseng.com The influence of water as a solvent on the reaction barrier was found to be small in this computational model. advanceseng.com
In silicon-mediated reactions with silyl-protected phenols, the mechanism is facilitated by the formation of the highly favorable Si-F bond. nih.gov The exact sequence—whether the reaction occurs on the sulfur or silicon center first—and the potential involvement of hypervalent sulfur or silicon intermediates are still areas of active investigation. nih.gov The rapid ¹⁸F/¹⁹F exchange observed on S(VI) centers suggests that ligand redistribution on such hypervalent intermediates could play a key role in facilitating the SuFEx process. nih.gov
SN2-like Displacement at the Sulfur Center
The reaction of this compound with nucleophiles is generally understood to proceed through a bimolecular nucleophilic substitution pathway, often described as an SN2-like or addition-elimination mechanism. In this process, a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, high-energy intermediate or transition state. nih.gov
The key steps of this proposed mechanism are:
Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient sulfur atom. This attack occurs from a trajectory opposite to the fluorine atom, analogous to the backside attack in a classic SN2 reaction at a carbon center. organic-chemistry.org
Formation of a Transition State/Intermediate: The attack leads to a trigonal bipyramidal transition state or a short-lived intermediate. In this state, the sulfur atom is hypervalent, with the incoming nucleophile and the departing fluoride ion occupying the apical positions.
Fluoride Ion Expulsion: The S-F bond breaks, and the fluoride ion is expelled, resulting in the formation of a new bond between the sulfur and the nucleophile.
Role of the Thiazole Ring in Modulating Sulfonyl Fluoride Electrophilicity
The thiazole ring, particularly with the presence of two methyl substituents, plays a critical role in modulating the electrophilicity of the sulfur atom in the sulfonyl fluoride group. The electronic properties of this heterocyclic ring directly influence the reactivity of the attached functional group.
This electron-donating nature of the dimethyl-thiazole ring has a deactivating effect on the electrophilicity of the sulfonyl sulfur. By pushing electron density towards the sulfonyl group, the ring reduces the partial positive charge on the sulfur atom, making it a less potent electrophile compared to sulfonyl fluorides attached to electron-withdrawing rings. nih.gov
Interactive Data Table
Below is a summary of the key features of the this compound compound discussed in this article.
| Feature | Description |
| Compound Name | This compound |
| Core Heterocycle | 1,3-Thiazole |
| Substituents | Two methyl groups (at C2 and C4), one sulfonyl fluoride group (at C5) |
| Key Reactive Center | Sulfur atom of the sulfonyl fluoride group |
| Primary Reaction Type | SN2-like Displacement / Addition-Elimination |
| Effect of Thiazole Ring | Electron-donating |
| Effect on Reactivity | The dimethyl-thiazole ring reduces the electrophilicity of the sulfur atom, thus modulating its reactivity towards nucleophiles. |
Applications in Chemical Biology and Advanced Intermediates
Covalent Protein Modification and Ligand Discovery
Covalent modification of proteins allows for the stable and irreversible labeling and inhibition of protein function, providing powerful tools for research and therapeutic development. Sulfur(VI) fluorides (SFs) have gained prominence as electrophiles for creating "beyond-cysteine" covalent inhibitors, capable of targeting a range of nucleophilic amino acids.
The Dimethyl-1,3-thiazole-5-sulfonyl fluoride (B91410) moiety can be incorporated into larger molecules to achieve site-specific labeling of proteins and peptides. This is often accomplished by designing molecules that have a recognition element for a specific protein, which then positions the reactive sulfonyl fluoride group in close proximity to a nucleophilic residue in the protein's binding site. This strategy allows for the covalent attachment of probes, such as fluorescent dyes or affinity tags, to a protein of interest. The ability of sulfonyl fluorides to react with residues like lysine (B10760008), tyrosine, and serine expands the toolkit for protein labeling beyond traditional cysteine-focused methods.
Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides
| Amino Acid | Nucleophilic Group | Potential for Covalent Modification |
|---|---|---|
| Lysine | ε-amino group | High |
| Tyrosine | Phenolic hydroxyl group | High |
| Serine | Hydroxyl group | Moderate |
| Threonine | Hydroxyl group | Moderate |
This table illustrates the general reactivity of the sulfonyl fluoride functional group with various amino acid residues, a principle that applies to Dimethyl-1,3-thiazole-5-sulfonyl fluoride.
Fragment-based ligand discovery (FBLD) has become a powerful approach in drug discovery. Incorporating a reactive group like a sulfonyl fluoride into a small molecular fragment, such as the dimethyl-thiazole core, offers a method to identify and validate new protein ligands. In this strategy, a library of sulfonyl fluoride-containing fragments is screened against a target protein. Fragments that bind, even weakly, can be captured through the formation of a covalent bond, facilitating their identification by techniques like mass spectrometry. The thiazole (B1198619) scaffold itself is a common feature in many biologically active molecules, making it a favorable starting point for fragment design.
Table 2: Representative Workflow for FBLD with Sulfonyl Fluoride Fragments
| Step | Description | Key Considerations |
|---|---|---|
| 1. Library Design | Synthesis of a diverse library of small molecules containing the sulfonyl fluoride warhead. | Fragments should be low molecular weight and possess favorable physicochemical properties. |
| 2. Screening | Incubation of the fragment library with the target protein. | Use of mass spectrometry to detect covalent modification of the protein. |
| 3. Hit Identification | Identification of fragments that have formed a covalent adduct with the protein. | Determination of the site of modification on the protein. |
| 4. Hit-to-Lead Optimization | Chemical elaboration of the fragment hit to improve potency and selectivity. | Structure-activity relationship (SAR) studies and structural biology. |
This table outlines a general workflow for FBLD, a strategy where a fragment like this compound could be employed.
Activity-based probes (ABPs) are powerful tools for functional proteomics, enabling the visualization and profiling of enzyme activity in complex biological samples. ABPs typically consist of a reactive group (the "warhead"), a recognition element, and a reporter tag. The sulfonyl fluoride moiety of this compound can serve as an effective warhead in the design of novel ABPs. By attaching a suitable recognition element to the thiazole ring, probes can be designed to target specific enzyme families.
Enzyme Inhibition and Modulation
The ability of this compound to covalently modify proteins makes it a valuable scaffold for the development of irreversible enzyme inhibitors.
Irreversible inhibitors that form covalent bonds with their target enzymes can offer advantages in terms of potency and duration of action. The sulfonyl fluoride group acts as an electrophilic trap for nucleophilic residues within an enzyme's active site. The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage. This covalent modification permanently inactivates the enzyme.
The versatility of the thiazole scaffold allows for the design of inhibitors targeting a wide range of enzymes.
Proteases: Many proteases utilize a nucleophilic residue (e.g., serine, cysteine, or threonine) in their catalytic mechanism. By designing molecules that mimic the natural substrate of a protease, the this compound warhead can be delivered to the active site, leading to irreversible inhibition. The thiazole core can be chemically modified to enhance binding affinity and selectivity for a particular protease.
Folate Pathway Enzymes: The folate pathway is essential for the synthesis of nucleotides and amino acids, making its enzymes attractive targets for antimicrobial and anticancer drugs. Thiazole-containing compounds have been explored as inhibitors of enzymes in this pathway. A this compound-based inhibitor could potentially be designed to target an enzyme like dihydrofolate reductase (DHFR) or dihydropteroate (B1496061) synthase (DHPS) by incorporating structural motifs that mimic the natural substrates of these enzymes. The covalent nature of the inhibition could provide a sustained blockade of the folate pathway.
Functional Perturbation of Protein Activity for Biological Inquiry
The sulfonyl fluoride moiety is a privileged electrophile for engaging with nucleophilic residues on proteins, making this compound a potent tool for modulating protein activity. Sulfonyl fluorides are known to react with a variety of amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, in a context-specific manner. sigmaaldrich.comnih.gov This reactivity allows for the covalent modification of proteins, which can lead to either inhibition or activation of their biological functions, providing valuable insights into cellular processes.
Chemical probes based on sulfonyl fluorides have demonstrated high selectivity for functional tyrosine residues in enzymes like glutathione (B108866) transferases (GSTs), highlighting their utility in studying specific protein functions within a complex cellular environment. nih.gov The thiazole ring itself is a common scaffold in many biologically active compounds and approved drugs, suggesting that its inclusion in a chemical probe could influence binding affinity and selectivity for target proteins. researchgate.net The dimethyl substitution on the thiazole ring can further refine these properties, potentially enhancing binding to specific protein pockets. By covalently modifying key residues, this compound can be employed to dissect the roles of individual proteins in signaling pathways and disease mechanisms.
Bioconjugation and Bioorthogonal Chemistry Applications
The reactivity of the sulfonyl fluoride group underpins its use in bioconjugation, the process of linking molecules to biomacromolecules. This is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.
The principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of near-perfect reactions based on the reactivity of sulfonyl fluorides, can be extended to the labeling of various biomacromolecules. researchgate.net While direct examples with this compound are not prevalent, the underlying chemistry allows for the conjugation of this compound to amine- or hydroxyl-functionalized biomolecules. For instance, synthetic oligonucleotides and RNA with amine modifications can be readily coupled with sulfonyl fluorides. nih.gov This enables the introduction of the dimethyl-thiazole moiety as a tag for imaging, purification, or to study the interactions of nucleic acids. Similarly, carbohydrates bearing accessible nucleophiles could be labeled, facilitating the study of their roles in glycosylation and cell signaling.
| Biomolecule Class | Potential Labeling Site | Application of Labeling |
| Oligonucleotides/RNA | Amine-modified bases | Tracking nucleic acid localization and interactions |
| Carbohydrates | Free hydroxyl or amino groups | Studying glycan function and metabolism |
| Proteins | Nucleophilic amino acid residues | Probing protein function and structure |
This compound serves as a versatile building block for the creation of more complex chemical tools designed to probe biological systems. researchgate.net Its ability to covalently bind to proteins makes it an ideal warhead for activity-based probes (ABPs). These probes can be designed with additional functionalities, such as a reporter tag (e.g., a fluorophore or biotin), to enable the detection and identification of target proteins.
The development of sulfonyl fluoride chemical probes has been instrumental in advancing the discovery of modulators for challenging targets like cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org By analogy, this compound could be incorporated into screening libraries to identify novel inhibitors or modulators of enzymes where the thiazole moiety might confer specific binding properties. The stability of the sulfonyl fluoride group, combined with its selective reactivity, makes it a valuable component in the design of covalent inhibitors and chemical probes for drug discovery and chemical biology. sigmaaldrich.comnih.gov
Advancements in Chemical Tool Development and Methodologies
The unique reactivity of this compound also contributes to the expansion of the synthetic chemist's toolbox, enabling new types of chemical transformations.
The sulfonyl fluoride group is a key player in SuFEx click chemistry, which facilitates the modular and efficient synthesis of a wide array of functional molecules. researchgate.net The thiazole ring, with its specific electronic properties, can influence the reactivity of the attached sulfonyl fluoride. Electrophilic substitution reactions on the thiazole ring typically occur at the C5 position, which is where the sulfonyl fluoride group is located in this compound. pharmaguideline.com This inherent reactivity can be harnessed in synthetic strategies.
Recent research has demonstrated the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles, showcasing the compatibility of the sulfonyl fluoride group with thiazole synthesis and its potential for further diversification through SuFEx click chemistry. chemrxiv.org Although the specific synthesis of this compound is not detailed in the provided context, the general methodologies for creating sulfonyl fluorides from precursors like sulfonyl chlorides or thiols are well-established. rhhz.netmdpi.com The presence of the dimethyl groups on the thiazole ring can also direct or influence subsequent chemical modifications of the heterocyclic core. nih.gov
The compound can therefore be seen as an advanced intermediate, a building block from which more complex molecules with tailored biological activities can be constructed. For example, it could be used in palladium-catalyzed cross-coupling reactions, a common strategy for elaborating thiazole-containing structures. rsc.org
Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies
Impact of Substitution on the 1,3-Thiazole Ring System
The 1,3-thiazole ring is a common motif in medicinal chemistry, valued for its metabolic stability and ability to engage in various interactions with biological targets. mdpi.comresearchgate.net The addition of two methyl groups to this scaffold, creating the "Dimethyl-1,3-thiazole" core, significantly modulates its properties through a combination of electronic and steric effects.
This electronic perturbation has two major consequences:
Reactivity Modulation : The increased electron density on the thiazole (B1198619) ring can be transmitted to the attached sulfonyl fluoride (B91410) group. This remote electronic effect can subtly decrease the electrophilicity of the sulfur atom, potentially making it more selective in its reactions with biological nucleophiles compared to an unsubstituted analogue.
Biological Interactions : The modified electron distribution across the ring can influence non-covalent interactions within a protein binding pocket. An electron-richer thiazole ring may engage more favorably in π-stacking or cation-π interactions with appropriate amino acid residues.
Table 1: Influence of Methyl Substitution on Electronic Properties of the Thiazole Ring Data is illustrative, based on general principles from computational studies on substituted heterocycles. researchgate.net
| Substitution Pattern | Number of Methyl Groups | Expected Effect on HOMO Energy | Expected Effect on HOMO-LUMO Gap | Predicted General Reactivity |
| Unsubstituted Thiazole | 0 | Baseline | Baseline | Moderate |
| Monomethyl-Thiazole | 1 | Increased | Decreased | Higher |
| Dimethyl-Thiazole | 2 | Further Increased | Further Decreased | Highest |
The steric profile of a molecule is a critical determinant of its ability to bind to a biological target. rsc.org The methyl groups on the thiazole ring introduce steric bulk that can have both positive and negative implications for molecular recognition and reactivity.
Target Binding : The size and position of the methyl groups can restrict the conformational freedom of the molecule. This may prevent the compound from fitting into a sterically constrained active site. Conversely, this restriction can also be advantageous, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon binding, thus increasing binding affinity.
Covalent Adduct Formation : Steric hindrance can directly impact the ability of a nucleophilic amino acid residue (e.g., serine, lysine (B10760008), or tyrosine) to attack the electrophilic sulfur atom of the sulfonyl fluoride. ccspublishing.org.cn A methyl group positioned adjacent to the sulfonyl fluoride (e.g., at the C4 position for a C5-sulfonyl fluoride) can act as a shield, potentially lowering the rate of covalent bond formation and imparting a higher degree of selectivity for targets with more accessible nucleophiles.
Table 2: Conceptual Impact of Steric Hindrance on Binding and Reactivity
| Steric Profile | Fit in Binding Pocket | Conformational Freedom | Rate of Covalent Reaction |
| Low (Unsubstituted) | High accessibility | High | Fast, potentially less selective |
| High (Dimethyl-substituted) | May be restricted | Low (pre-organized) | Slower, potentially more selective |
Computational studies on substituted heterocycles confirm that the position of a substituent significantly alters properties like the dipole moment and the distribution of electrostatic potential. researchgate.net For example, a methyl group at the C2 position would exert a different electronic influence compared to one at the C4 position due to their differing proximity to the nitrogen and sulfur heteroatoms. This, in turn, affects the molecule's reactivity and its preferred interactions with a target protein. The 2,4-dimethyl isomer is a common synthetic precursor, suggesting its accessibility and stability. mdpi.com The 4,5-disubstituted pattern would place both methyl groups adjacent to the sulfonyl fluoride, creating a significantly different steric and electronic environment compared to a 2,4-disubstituted pattern.
Modifications to the Sulfonyl Fluoride Group and Interconnecting Linkers
While the dimethyl-thiazole-sulfonyl fluoride moiety can be considered a standalone reactive fragment, it is often incorporated into larger molecules where it is joined to a targeting scaffold by a chemical linker. The properties of this linker are not merely passive but play an active role in molecular recognition. nih.gov
The linker connecting the reactive thiazole core to a larger molecule must be carefully designed to ensure proper positioning of the sulfonyl fluoride for reaction. nih.govnih.gov
Linker Length : The length of the linker is critical for spanning the distance between the binding site of the targeting scaffold and the location of the desired nucleophilic residue. A linker that is too short may prevent the sulfonyl fluoride from reaching its target, while one that is too long could increase conformational flexibility, which carries an entropic cost upon binding and may allow for off-target reactions.
Linker Flexibility : The rigidity of the linker influences the structural stability and functionality of the entire molecule. nih.gov Flexible linkers (e.g., those rich in glycine (B1666218) and serine) allow the reactive group to search for a target nucleophile, but this can be entropically unfavorable. In contrast, more rigid linkers can improve structural stability and may lead to higher potency by reducing the entropic penalty of binding, assuming the constrained conformation is optimal for the target. nih.gov
Table 3: General Effects of Linker Properties on Inhibitor Function nih.govnih.gov
| Linker Property | Potential Advantage | Potential Disadvantage |
| Short Length | High rigidity, precise positioning | May not reach the target nucleophile |
| Long Length | Can span larger distances | High flexibility, potential entropic penalty |
| Flexible | Allows searching for nucleophile | Entropically unfavorable, may bind off-target |
| Rigid | Reduces entropic penalty, enhances stability | Requires precise design to ensure correct orientation |
The sulfonyl fluoride group is a privileged electrophile in chemical biology due to its relative stability to hydrolysis and its selective reactivity with protein nucleophiles. nih.gov This reactivity, however, is not constant and can be fine-tuned by remote substituents.
The electron-donating nature of the dimethyl-thiazole ring slightly reduces the electrophilicity of the sulfur center, modulating its reactivity. This is a "remote electronic effect." Similarly, functional groups within an attached linker can exert their own influence. For instance, incorporating electron-withdrawing groups into the linker could potentially increase the electrophilicity of the sulfonyl fluoride, making it more reactive. Conversely, bulky groups within the linker could introduce steric clashes that hinder the approach of a nucleophile, thereby decreasing the rate of covalent modification. This principle allows for the fine-tuning of the warhead's reactivity to match the specific biological context, balancing potency with selectivity.
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational and statistical methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity, respectively. nih.govmdpi.com These models are pivotal in modern drug discovery and chemical biology for predicting the properties of novel compounds, thereby prioritizing synthesis and testing efforts. researchgate.netresearchgate.net For a molecule like Dimethyl-1,3-thiazole-5-sulfonyl fluoride, which contains a reactive sulfonyl fluoride "warhead," both its biological activity as an inhibitor and its reactivity towards target nucleophiles are of critical importance.
QSAR/QSRR models are built upon a dataset of compounds (a training set) for which the activity or reactivity has been experimentally measured. nih.gov For each compound, a set of numerical values, known as molecular descriptors, are calculated to represent its structural, physicochemical, and electronic properties. imist.maresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), are then employed to generate a mathematical equation that links these descriptors to the observed activity. imist.maresearchgate.net
For this compound and its analogs, QSAR models can be invaluable for predicting their potency and selectivity as covalent inhibitors. The biological activity (e.g., IC₅₀ value against a target enzyme) is the dependent variable, while the descriptors serve as independent variables.
Descriptor Selection: The choice of descriptors is critical for building a predictive QSAR model. For a series of substituted thiazole sulfonyl fluorides, relevant descriptors would likely include:
Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) can be correlated with the electrophilicity of the sulfur atom in the sulfonyl fluoride group, which is crucial for its covalent reaction with nucleophilic residues on a target protein. imist.ma Natural atomic charge on the sulfur and fluorine atoms can also quantify reactivity. nih.gov
Hydrophobicity Descriptors: The partition coefficient (LogP) is a common descriptor that quantifies the hydrophobicity of a molecule, influencing its ability to cross cell membranes and bind to hydrophobic pockets in a protein target. imist.ma
Steric/Topological Descriptors: Descriptors like Molar Refractivity (MR), molecular weight, and topological indices describe the size and shape of the molecule, which are critical for fitting into a protein's active site. imist.maijpsr.com
Quantum Chemical Descriptors: The HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. nih.govrsc.org
Model Development and Validation: In a hypothetical QSAR study on a series of thiazole-5-sulfonyl fluoride analogs, a regression model could be developed to predict inhibitory activity. For example, a study on thiazole derivatives as PIN1 inhibitors successfully used descriptors like MR, LogP, and E-LUMO to build a predictive model with good statistical performance (R² = 0.76). imist.maresearchgate.net An artificial neural network (ANN) model for the same dataset showed even better performance, highlighting the power of machine learning approaches in QSAR. imist.maresearchgate.net
The predictive power of any QSAR model must be rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training) techniques to ensure its robustness and reliability for predicting new compounds. nih.govimist.ma
The table below illustrates a hypothetical dataset and QSAR model for predicting the biological activity of this compound analogs against a target protein.
| Compound ID | Substituent (R) | LogP | E-LUMO (eV) | Molar Refractivity (MR) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| 1 | H | 1.85 | -1.65 | 45.2 | 5.10 | 5.15 |
| 2 | 4-Cl | 2.55 | -1.78 | 50.3 | 5.65 | 5.60 |
| 3 | 4-OCH₃ | 1.70 | -1.58 | 50.1 | 5.40 | 5.48 |
| 4 | 4-NO₂ | 1.80 | -2.10 | 50.0 | 6.20 | 6.15 |
| 5 | 2,4-diCl | 3.25 | -1.85 | 55.4 | 6.05 | 6.12 |
This table is for illustrative purposes only.
Pharmacophore modeling is another powerful computational technique in rational drug design that focuses on the three-dimensional arrangement of essential chemical features a molecule must possess to bind to a specific biological target. nih.govdovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. nih.gov
For covalent inhibitors like this compound, the pharmacophore model can be extended to include a "covalent reaction center" or a vector representing the trajectory for the electrophilic sulfonyl fluoride group to approach the target nucleophile (e.g., Serine, Lysine, or Tyrosine) in the protein's active site. nih.govmdpi.com
Model Generation: Pharmacophore models can be generated using two primary approaches:
Ligand-Based: This method is used when the 3D structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their activity. dovepress.com
Structure-Based: When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction points within the active site. nih.gov This approach allows for the identification of crucial hydrogen bonds, hydrophobic interactions, and the precise location of the catalytic residue targeted for covalent modification. nih.gov
Application in Ligand Design: A pharmacophore model serves as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the required features. rjptonline.orgresearchgate.net For this compound, a structure-based pharmacophore model for a target enzyme (e.g., a serine hydrolase) would be highly beneficial. nih.gov Such a model might reveal that the thiazole ring participates in aromatic stacking interactions, the methyl groups occupy a small hydrophobic pocket, and the sulfonyl oxygens act as hydrogen bond acceptors. nih.gov The sulfonyl fluoride group would be positioned to react with the catalytic serine.
This information provides a clear roadmap for rational ligand design. For instance, if the model indicates a nearby unoccupied hydrophobic pocket, the dimethyl-thiazole core could be modified with larger alkyl or aryl groups to enhance binding affinity. Conversely, if steric clashes are predicted, the substituents could be streamlined. The model guides the design of new analogs with a higher probability of being active, optimizing potency and selectivity while minimizing off-target effects. nih.gov
The table below outlines the key features that might be found in a pharmacophore model for a covalent inhibitor targeting a serine hydrolase, relevant to the design of analogs of this compound.
| Feature Type | Description | Potential Role of this compound Moiety |
| Aromatic Ring (AR) | A planar, cyclic aromatic system for π-π or CH-π stacking. | The 1,3-thiazole ring. |
| Hydrophobic (HY) | A non-polar region for van der Waals interactions. | The two methyl groups on the thiazole ring. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom capable of accepting a hydrogen bond. | The two oxygen atoms of the sulfonyl group. |
| Covalent Reaction Center | An electrophilic group positioned for reaction with a target nucleophile. | The sulfur atom of the sulfonyl fluoride group. |
Future Perspectives and Challenges in Research
Development of Novel Synthetic Routes and Diversity-Oriented Libraries
A primary challenge and opportunity lies in the synthesis of structurally diverse thiazole (B1198619) sulfonyl fluorides. Traditional synthetic methods are often linear and time-consuming, limiting the rapid exploration of chemical space. Future efforts are geared towards developing more efficient, modular, and environmentally friendly synthetic pathways. nih.gov
A promising approach is Diversity-Oriented Clicking (DOC), which combines classical click chemistry with Sulfur-Fluoride Exchange (SuFEx) chemistry. chemrxiv.org This strategy utilizes versatile hubs, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), to facilitate the modular assembly of complex molecular frameworks. researchgate.net By reacting these hubs with various dipoles and dienes, researchers can generate large libraries of unique, functional molecules in minimal steps. researchgate.net This methodology has been successfully applied to create libraries of sulfonyl fluoride-functionalized 2-aminothiazoles, demonstrating its power for the rapid synthesis of diverse structures for screening. chemrxiv.orgnih.gov Further diversification can be achieved through late-stage SuFEx modification of the sulfonyl fluoride (B91410) group, allowing for fine-tuning of the molecule's properties. chemrxiv.org
The development of green synthetic methodologies, such as using microwave irradiation, green solvents, and mechanochemistry, is also a key area of future research for thiazole derivatives, aiming to reduce environmental impact and improve efficiency. nih.gov
| Synthetic Strategy | Description | Key Advantages | Reference(s) |
| Diversity-Oriented Clicking (DOC) | Integrates classical click reactions (e.g., cycloadditions) with SuFEx chemistry using versatile molecular hubs. | Enables rapid, modular assembly of diverse and complex molecular libraries from common intermediates. | chemrxiv.orgresearchgate.netnih.gov |
| Late-Stage SuFEx Modification | Derivatization of the sulfonyl fluoride moiety on a pre-formed thiazole scaffold with various nucleophiles (e.g., phenols). | Allows for facile generation of analogues from a common precursor, ideal for structure-activity relationship studies. | chemrxiv.orgresearchgate.net |
| Green Synthesis Approaches | Employs environmentally friendly techniques like microwave irradiation, ultrasound, and non-toxic catalysts. | Reduces waste, minimizes use of hazardous reagents, and can improve reaction efficiency and scalability. | nih.gov |
| From Thiols/Disulfides | Oxidative chlorination of heteroaromatic thiols followed by a fluoride-chloride exchange. | Utilizes readily available starting materials to access heteroaromatic sulfonyl fluorides. | ccspublishing.org.cnmdpi.com |
Expanding the Scope of Biological Targets for Covalent Modification
Historically, the development of covalent inhibitors has heavily focused on the nucleophilic cysteine residue. However, the sulfonyl fluoride warhead has significantly broadened the range of targetable amino acids within protein binding sites. nih.gov Unlike many electrophiles that are highly reactive towards cysteine, sulfonyl fluorides exhibit context-dependent reactivity, enabling them to form stable covalent bonds with a variety of nucleophilic residues, including tyrosine, lysine (B10760008), serine, threonine, and histidine. acs.orgnih.govjenabioscience.com
This expanded targeting scope is a major advantage, as it opens up a much larger portion of the proteome for covalent probe development and drug discovery. acs.org For example, sulfonyl fluoride probes have been designed to covalently label a conserved lysine in the ATP binding site of a broad spectrum of kinases, a feat that is challenging with cysteine-directed warheads. acs.org Similarly, specific tyrosine residues in the active site of enzymes like the mRNA-decapping scavenger enzyme DcpS have been rationally targeted with sulfonyl fluoride inhibitors. acs.org The ability to engage these diverse residues allows for the development of inhibitors for proteins that lack accessible cysteines and provides new strategies for modulating protein-protein interactions. nih.gov
| Target Amino Acid | Example Protein Class/Target | Significance | Reference(s) |
| Lysine | Protein Kinases (e.g., SRC, EGFR) | Targets a conserved residue in the ATP-binding pocket, enabling broad-spectrum kinase profiling. | acs.orgchemrxiv.org |
| Tyrosine | mRNA-decapping scavenger enzyme (DcpS) | Represents the first rational targeting of tyrosine residues in a protein binding site with small-molecule probes. | acs.org |
| Histidine | Cereblon (CRBN) E3 ubiquitin ligase | Enables development of covalent probes to validate drug-target engagement and discover novel molecular glue degraders. | nih.gov |
| Serine | Serine Proteases | Allows for the creation of activity-based probes to identify active endogenous proteases from complex proteomes. | nih.gov |
Integration with Advanced High-Throughput Screening Technologies
The optimization of a "hit" compound from a high-throughput screening (HTS) campaign into a potent and selective "lead" is a resource-intensive process. nih.govresearchgate.net The unique properties of SuFEx chemistry are being leveraged to create high-throughput medicinal chemistry platforms that can accelerate this timeline. nih.govacs.org
The strategy involves modifying an initial hit compound with a SuFExable motif, such as an iminosulfur oxydifluoride. nih.govresearchgate.net This modified hub can then be rapidly diversified by reacting it with a large library of nucleophiles (e.g., amines) in a microplate format. nih.govacs.org Because the SuFEx reaction is robust, high-yielding, and biocompatible, the resulting product library can often be screened directly without purification. researchgate.net This approach was used to modify a modest inhibitor of the bacterial cysteine protease SpeB, generating 460 analogs that were directly screened, leading to a new inhibitor with a 480-fold increase in potency. researchgate.netacs.org This integration of miniaturized synthesis, SuFEx click chemistry, and direct biological evaluation represents a powerful paradigm for accelerating probe and drug development. nih.gov
Addressing Selectivity and Minimizing Off-Target Reactivity
A critical challenge for any covalent modifier is achieving high selectivity for the intended target while minimizing reactions with off-target proteins, which can lead to toxicity. The sulfonyl fluoride moiety offers inherent advantages in this regard. Its reactivity is not intrinsic but is highly dependent on the specific microenvironment of the protein binding pocket. acs.org Factors such as hydrogen bonding to the fluoride atom and the positioning of nearby residues that can enhance the nucleophilicity of the target amino acid side chain are required to activate the sulfur-fluorine bond for exchange. acs.org
This context-dependent reactivity means that a thiazole sulfonyl fluoride probe is less likely to react indiscriminately with solvent-exposed nucleophiles on protein surfaces. claremont.edu Future research will focus on leveraging computational and structure-based design to rationally engineer probes that are precisely complemented by their target's binding site architecture. acs.org By optimizing the fit of the thiazole scaffold and its substituents, researchers can maximize the non-covalent binding affinity that precedes the covalent reaction, thereby ensuring that the sulfonyl fluoride "warhead" is presented to the target nucleophile in the optimal orientation for reaction, enhancing both potency and selectivity. nih.gov
Exploration of Multi-functional Probes and Modulators
The modularity afforded by modern synthetic methods allows for the creation of multi-functional probes based on the thiazole sulfonyl fluoride scaffold. These are sophisticated tools designed for more than just inhibition. A common strategy involves creating a "bi-functional" or "tri-functional" probe that contains:
A recognition element (the thiazole-based scaffold) that directs the probe to a specific protein or family of proteins.
A reactive group (the sulfonyl fluoride) for covalent and permanent labeling of the target.
A reporter/handle group (e.g., an alkyne or azide) for downstream applications. acs.org
For instance, an alkyne-tagged sulfonyl fluoride probe can be used to covalently label its protein target within a complex cellular lysate. acs.orgnih.gov Subsequently, a fluorescent dye or biotin (B1667282) molecule bearing a complementary azide (B81097) group can be attached via a copper-catalyzed "click" reaction. This allows for visualization of the target protein via gel electrophoresis or its enrichment and identification using mass spectrometry. nih.gov This approach has been successfully used to identify active serine proteases and to quantify intracellular target occupancy of other inhibitors in competition experiments. acs.orgnih.gov Future work will likely focus on developing probes with more advanced functionalities, such as photo-crosslinkers or releasable linkers, to map protein-protein interactions and identify binding partners in living cells.
Role in Cross-Disciplinary Fields Beyond Traditional Chemical Biology
The utility of the S(VI)-F bond is not confined to biology. The same stability and predictable reactivity that make sulfonyl fluorides excellent biological probes also make them valuable connectors in materials science and polymer chemistry. researchgate.netccspublishing.org.cn SuFEx click chemistry is being used to synthesize novel polymers with unique sulfur-containing linkages, complementing traditional carbon-based polymers. ccspublishing.org.cn
The sulfonyl fluoride group can be incorporated into monomers and used as a reactive handle for post-polymerization modification, allowing for the precise installation of desired functional groups onto a polymer backbone. ccspublishing.org.cn This opens up possibilities for creating advanced materials with tailored properties, such as novel dyes, functional polymers, and cross-linked networks. researchgate.net As synthetic routes to compounds like Dimethyl-1,3-thiazole-5-sulfonyl fluoride become more robust and scalable, their potential application as building blocks for creating functional materials with unique electronic or binding properties will be an exciting area of cross-disciplinary exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
